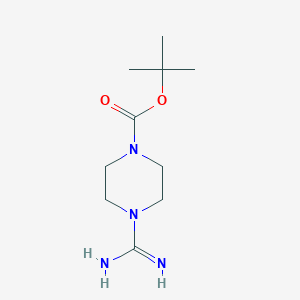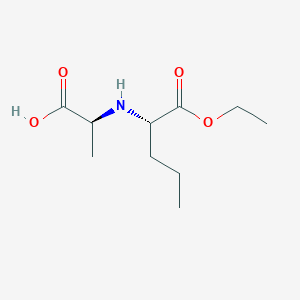
3-ヒドロキシオクタデカン酸メチル
概要
説明
Methyl 3-hydroxyoctadecanoate, commonly known as methyl ester of 3-hydroxyoctadecanoic acid, is a naturally occurring fatty acid ester. It is a lipid molecule that is found in various organisms, including humans. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
- 3-ヒドロキシオクタデカン酸メチルは、ヒドロキシ基を有する脂肪酸メチルエステル(FAME)です。研究者はそれを用いて脂質代謝経路を調査しています。 脂質生合成、分解、輸送への影響を調べることで、科学者はエネルギー貯蔵やシグナル伝達に関連する細胞プロセスについての洞察を得ています .
- 3-ヒドロキシオクタデカン酸メチルのヒドロキシ基は、それを薬物送達システムの興味深い候補としています。研究者は、治療用化合物の脂質ベースの担体としての使用を探求しています。 化合物の両親媒性により、ミセルやリポソームを形成することができ、薬物の溶解性と安定性を高めることができます.
脂質代謝研究
薬物送達システム
要約すると、3-ヒドロキシオクタデカン酸メチルは、脂質代謝研究、薬物送達、触媒作用、およびその他のさまざまな科学分野で有望です。 そのユニークな構造と特性により、さらなる調査のための魅力的な化合物となっています . 特定のアプリケーションについて詳しく知りたい場合は、お気軽にお問い合わせください!
将来の方向性
作用機序
Target of Action
Methyl 3-hydroxyoctadecanoate is a complex compound with a molecular formula of C19H38O3 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that hydroxy fatty acids can have significant roles in various biological processes
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially influence the action of Methyl 3-hydroxyoctadecanoate .
生化学分析
Biochemical Properties
Methyl 3-hydroxyoctadecanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within the body . Additionally, methyl 3-hydroxyoctadecanoate may interact with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids for metabolic processes .
Cellular Effects
Methyl 3-hydroxyoctadecanoate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids . Furthermore, methyl 3-hydroxyoctadecanoate can affect cell signaling pathways related to energy homeostasis and inflammation, thereby influencing cellular responses to metabolic stress .
Molecular Mechanism
The molecular mechanism of action of methyl 3-hydroxyoctadecanoate involves its interactions with specific biomolecules. It can bind to enzymes, such as lipases, and modulate their activity, either inhibiting or activating them depending on the context . This binding interaction can lead to changes in the rate of lipid hydrolysis and subsequent fatty acid availability. Additionally, methyl 3-hydroxyoctadecanoate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-hydroxyoctadecanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-hydroxyoctadecanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to methyl 3-hydroxyoctadecanoate in in vitro or in vivo studies may result in cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of methyl 3-hydroxyoctadecanoate vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and energy homeostasis . At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress or disrupting normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Methyl 3-hydroxyoctadecanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which are involved in the activation and breakdown of fatty acids . These interactions can influence metabolic flux and the levels of various metabolites within cells. Additionally, methyl 3-hydroxyoctadecanoate may affect the synthesis of complex lipids, such as triglycerides and phospholipids, by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, methyl 3-hydroxyoctadecanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s solubility in lipids allows it to accumulate in lipid-rich areas, such as adipose tissue and cell membranes, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of methyl 3-hydroxyoctadecanoate is influenced by targeting signals and post-translational modifications. It is often found in lipid droplets, endoplasmic reticulum, and mitochondria, where it participates in lipid metabolism and energy production . The presence of specific targeting signals can direct methyl 3-hydroxyoctadecanoate to these compartments, ensuring its proper localization and function within cells .
特性
IUPAC Name |
methyl 3-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHAQIRKIFLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337117 | |
| Record name | Methyl 3-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2420-36-2 | |
| Record name | Methyl 3-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The identification of methyl 3-hydroxyoctadecanoate in Minuartia recurva is significant for several reasons. Firstly, this compound, along with γ-lactones of palmitic and stearic acids, represents a rare class of plant metabolites. [] Secondly, this discovery marks the first reported instance of these compounds within the Caryophyllaceae family. [] This finding contributes valuable knowledge to the chemical diversity of this plant family and opens up potential avenues for future research. Reference:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)












